molecular formula C11H15Cl2NO2 B1454988 4-{[(4-Chlorophenyl)methyl]amino}butanoic acid hydrochloride CAS No. 1193389-52-4

4-{[(4-Chlorophenyl)methyl]amino}butanoic acid hydrochloride

Cat. No. B1454988
M. Wt: 264.14 g/mol
InChI Key: FHQVURHGELGJLT-UHFFFAOYSA-N
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Description

“4-{[(4-Chlorophenyl)methyl]amino}butanoic acid hydrochloride” is a chemical compound with the CAS Number: 1193389-52-4 . It has a molecular weight of 264.15 . The IUPAC name for this compound is 4-[(4-chlorobenzyl)amino]butanoic acid hydrochloride . It is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for “4-{[(4-Chlorophenyl)methyl]amino}butanoic acid hydrochloride” is 1S/C11H14ClNO2.ClH/c12-10-5-3-9(4-6-10)8-13-7-1-2-11(14)15;/h3-6,13H,1-2,7-8H2,(H,14,15);1H . This code can be used to generate the molecular structure of the compound.


Physical And Chemical Properties Analysis

“4-{[(4-Chlorophenyl)methyl]amino}butanoic acid hydrochloride” is a solid at room temperature . It has a molecular weight of 264.15 .

Scientific Research Applications

Molecular Docking and Vibrational Studies

Studies indicate that butanoic acid derivatives, such as 4-{[(4-Chlorophenyl)methyl]amino}butanoic acid hydrochloride, are subject to extensive spectroscopic and structural investigations. These compounds are analyzed using experimental and theoretical methods, including Fourier-transform infrared spectroscopy (FT-IR), Raman spectroscopy, and density functional theory (DFT) calculations. Such studies reveal insights into the vibrational bands, molecular stability, reactivity, and non-linear optical (NLO) properties of these compounds. Molecular docking studies also highlight the potential biological activities of these derivatives, making them candidates for further pharmacological investigations (Vanasundari et al., 2018).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with it include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-[(4-chlorophenyl)methylamino]butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2.ClH/c12-10-5-3-9(4-6-10)8-13-7-1-2-11(14)15;/h3-6,13H,1-2,7-8H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQVURHGELGJLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCCCC(=O)O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(4-Chlorophenyl)methyl]amino}butanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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